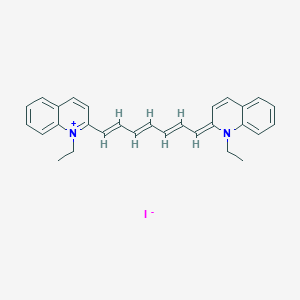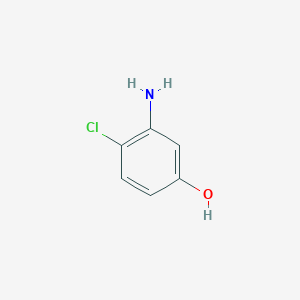
3-Amino-4-clorofenol
Descripción general
Descripción
3-Amino-4-chlorophenol (3-APC) is a widely used chemical compound found in pharmaceuticals, cosmetics, and many other products. It is a derivative of phenol and is used in a variety of applications due to its unique properties. It is an important intermediate in the synthesis of many compounds, including drugs and pesticides. 3-APC has a wide range of applications, including as a preservative, antiseptic, and disinfectant. It also has potential applications in the medical field, such as in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-Amino-4-clorofenol se utiliza como una materia prima importante y un intermedio en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de compuestos orgánicos complejos debido a su reactividad y propiedades estructurales.
Farmacéuticos
En la industria farmacéutica, this compound se puede utilizar como un bloque de construcción en la síntesis de varios fármacos . Sus grupos amino y cloro pueden sufrir varias reacciones químicas, lo que permite la creación de una amplia gama de compuestos farmacéuticos.
Agroquímicos
This compound también se puede utilizar en la síntesis de agroquímicos . Estos pueden incluir pesticidas, herbicidas y otros productos químicos utilizados en la agricultura. El grupo cloro en particular puede ser útil para crear compuestos con propiedades bioactivas.
Tinte
El compuesto se utiliza en la industria de los tintes . La presencia del grupo amino lo convierte en un buen candidato para la síntesis de tintes azoicos, que se utilizan ampliamente en las industrias textil e impresora.
Descomposición Fotoquímica
This compound se forma como producto de la descomposición fotoquímica de la 2,5-dicloroanilina . Esto sugiere su posible uso en estudios ambientales relacionados con la degradación de ciertos contaminantes.
Tintes Fluorescentes
This compound se puede utilizar en la síntesis de rodamina hidroximetil (HMR) . Estos son tintes fluorescentes que se utilizan en diversas aplicaciones de investigación biológica y química, incluida la imagen celular y la detección de diversas biomoléculas.
Mecanismo De Acción
Mode of Action
It is known to interact with its targets, leading to various changes at the molecular level . .
Biochemical Pathways
3-Amino-4-chlorophenol is involved in various biochemical pathways. It is formed as a product from the photochemical decomposition of 2,5-dichloroaniline . The compound is also known to be involved in the degradation of chlorophenols and their derivatives . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-chlorophenol. For instance, a bacterial consortium was found to utilize 4-chlorophenol (a similar compound) as a single carbon source at a wide pH range, temperature, and in the presence of heavy metals . .
Análisis Bioquímico
Biochemical Properties
It is known that chlorophenolic compounds, which include 3-Amino-4-chlorophenol, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that chlorophenolic compounds can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that chlorophenolic compounds can undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chlorophenolic compounds can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chlorophenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that chlorophenolic compounds can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that chlorophenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-amino-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUALUHYKLDYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408020 | |
| Record name | 3-Amino-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16026-77-0 | |
| Record name | 3-Amino-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Amino-4-chlorophenol demonstrated potent inhibitory activity against both Neisseria gonorrhoeae carbonic anhydrase (NgCAα) and Vibrio cholerae carbonic anhydrase (VchCAα). With KI values of 0.7–1.2 µM against VchCAα and 1.7 µM against NgCAα, it stood out as one of the most effective inhibitors among the tested phenols and phenolic acids []. This highlights its potential as a lead compound for developing novel antibacterial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


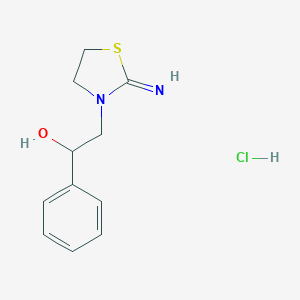
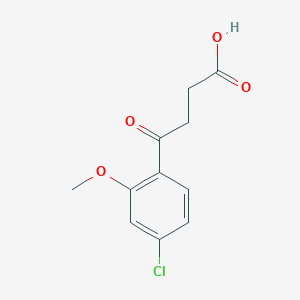
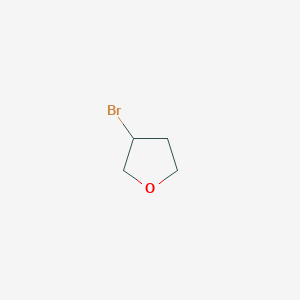
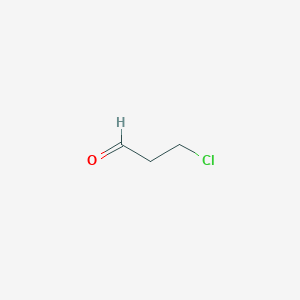
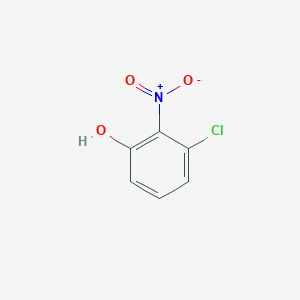
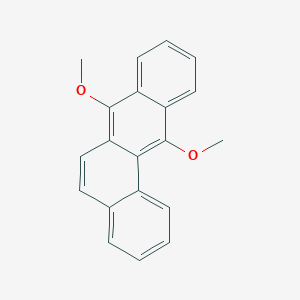

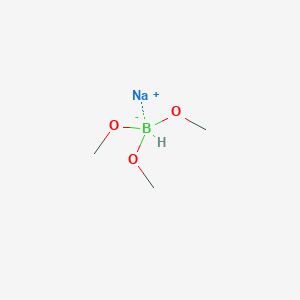
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

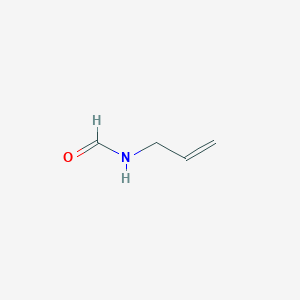
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
